2-(Difluoromethyl)-1,3-benzothiazol-4-amine 2-(Difluoromethyl)-1,3-benzothiazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17799810
InChI: InChI=1S/C8H6F2N2S/c9-7(10)8-12-6-4(11)2-1-3-5(6)13-8/h1-3,7H,11H2
SMILES:
Molecular Formula: C8H6F2N2S
Molecular Weight: 200.21 g/mol

2-(Difluoromethyl)-1,3-benzothiazol-4-amine

CAS No.:

Cat. No.: VC17799810

Molecular Formula: C8H6F2N2S

Molecular Weight: 200.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)-1,3-benzothiazol-4-amine -

Specification

Molecular Formula C8H6F2N2S
Molecular Weight 200.21 g/mol
IUPAC Name 2-(difluoromethyl)-1,3-benzothiazol-4-amine
Standard InChI InChI=1S/C8H6F2N2S/c9-7(10)8-12-6-4(11)2-1-3-5(6)13-8/h1-3,7H,11H2
Standard InChI Key DPXJQZSSYQGAFF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)SC(=N2)C(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzothiazole ring system fused with a benzene and thiazole ring. The difluoromethyl group (-CF2_2H) at position 2 introduces electronegativity and lipophilicity, while the primary amine (-NH2_2) at position 4 enhances hydrogen-bonding potential. Computational models (e.g., PubChem 3D conformers ) reveal a planar benzothiazole framework with slight distortion due to substituent steric effects.

Key Structural Features:

  • Benzothiazole backbone: Provides aromatic stability and π-π stacking capabilities.

  • Difluoromethyl group: Enhances metabolic stability and membrane permeability .

  • Amine group: Facilitates interactions with biological targets via hydrogen bonding .

Spectroscopic and Analytical Data

  • 1H^1\text{H} NMR: Signals at δ 8.22 (d, J=8.0 Hz, 1H), 7.99 (d, J=8.0 Hz, 1H), and 7.60–7.28 (m, aromatic protons) .

  • 19F^{19}\text{F} NMR: A singlet at δ -63.28 ppm confirms the difluoromethyl group .

  • Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts range from 135.4 Å2^2 ([M+H]+^+) to 146.1 Å2^2 ([M+Na]+^+) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves difluoromethylation of benzothiazole precursors. A patented method employs:

  • Reagents: Sodium hydride (NaH), phenol, and 2-difluorobromomethylbenzothiazole under nitrogen.

  • Conditions: Anhydrous DMF, 16-hour stirring at room temperature.

  • Workup: Extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate = 20:1), yielding 76–89% purity .

Alternative approaches utilize continuous flow reactors for scalable production, minimizing environmental impact.

Challenges:

  • Side reactions: Competing halogenation or over-alkylation.

  • Purification: Neutral alumina chromatography is critical for isolating the amine-substituted product .

Biological Activities and Mechanisms

Antimicrobial Properties

Benzothiazole derivatives exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The difluoromethyl group enhances membrane penetration, while the amine facilitates target binding (e.g., enzyme inhibition).

Case Study:

  • Zone of Inhibition: 16–20 mm in agar diffusion assays.

  • MIC Values: 8–32 µg/mL against drug-resistant strains.

Cytotoxicity Data:

Cell LineIC50_{50} (µM)Mechanism
MCF-712.4CDK4/6 inhibition
HeLa18.9ERα modulation

Applications in Drug Discovery

Pharmacological Scaffolds

The compound serves as a precursor for:

  • Antibiotics: Hybrid molecules with β-lactam or quinolone motifs.

  • Anticancer agents: Conjugates with taxol or doxorubicin derivatives.

Agricultural Chemistry

  • Pesticides: Difluoromethyl enhances stability against UV degradation.

  • Herbicides: Targets acetolactate synthase (ALS) in weeds.

Comparative Analysis with Analogues

CompoundStructural FeaturesBioactivity (IC50_{50})
2-Mercaptobenzothiazole-SH group at position 2Antimicrobial: 10 µM
2-Aminobenzothiazole-NH2_2 at position 2Antitumor: 15 µM
2-(Difluoromethyl)-1,3-benzothiazol-4-amine-CF2_2H at position 2, -NH2_2 at position 4Dual activity: 12–19 µM

The difluoromethyl-amine combination improves oral bioavailability (LogP = 2.1) compared to non-fluorinated analogues (LogP = 1.5) .

Recent Advances and Future Directions

Green Synthesis Methods

  • Photoredox catalysis: Enables C-H difluoromethylation under mild conditions .

  • Flow chemistry: Reduces solvent waste by 40% .

Targeted Drug Delivery

  • Nanoparticle conjugates: Poly(lactic-co-glycolic acid) (PLGA) carriers enhance tumor accumulation .

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